molecular formula C13H24Cl3N3O B2631149 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride CAS No. 1396676-98-4

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

Cat. No. B2631149
CAS RN: 1396676-98-4
M. Wt: 344.71
InChI Key: REXNFTDUKIESGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride, also known as PMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Inhibition and Drug Development

Dipeptidyl Peptidase IV Inhibitors : Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are essential for treating type 2 diabetes mellitus, includes a broad category of chemical compounds including piperazines. These inhibitors prevent the degradation of incretin molecules, thus promoting insulin secretion. Notably, continuous research efforts are underway to find new DPP IV inhibitors due to the side effects associated with currently marketed compounds. Piperazine derivatives, by extension, are of significant interest in this research domain due to their potential therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).

Pharmacological Actions and Metabolism

Arylpiperazine Derivatives : Arylpiperazine derivatives have been extensively studied for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, leading to various metabolites with distinct pharmacological actions. The understanding of their disposition and metabolism is crucial for developing safer and more effective therapeutic agents. This research area highlights the complexity of arylpiperazine derivatives' pharmacological profiles and their implications for clinical use (Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine Analogues Against Mycobacterium tuberculosis : Piperazine, a core structural element in many medicinal compounds, has shown potential anti-mycobacterial activity. Studies have reported several piperazine-based molecules with significant action against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores the importance of piperazine derivatives in developing new anti-TB agents, highlighting the versatility of piperazine as a building block in drug design (Girase et al., 2020).

Nicotinic Acetylcholine Receptors Desensitization

Desensitization Strategy for Drug Development : Exploring the role of nicotinic acetylcholine receptors (nAChRs) in cognitive enhancement, certain analogs, including piperazine derivatives, have been investigated. These compounds, by inducing receptor desensitization without prior agonist action, could potentially lead to new treatments for cognitive disorders. This approach offers insights into the development of 'silent desensitizers' as therapeutic agents, emphasizing the therapeutic potential of modulating nAChR activity (Buccafusco, Beach, & Terry, 2009).

Piperazine Derivatives Therapeutic Uses

Piperazine Derivatives in Drug Design : Piperazine's role in drug design spans across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review highlights the significant impact of piperazine modifications on the medicinal potential of resulting molecules, showcasing the scaffold's versatility in drug discovery. The exploration of piperazine-based molecular designs continues to be a fruitful area for discovering new therapeutics (Rathi et al., 2016).

properties

IUPAC Name

1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-6-8-16(9-7-15)11-13-4-2-3-5-14-13;;;/h2-5,12,17H,6-11H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNFTDUKIESGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC=CC=N2)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

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